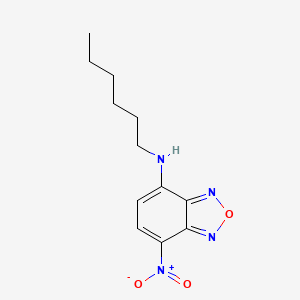
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a hexyl group attached to the nitrogen atom and a nitro group at the 7th position of the benzoxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the hexyl group. The reaction conditions often include the use of strong acids and nitrating agents. For instance, the nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-Hexyl-2,1,3-benzoxadiazol-4-amine.
Substitution: Formation of various N-alkyl or N-aryl benzoxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutathione S-transferases, a family of enzymes involved in detoxification processes. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells through the disruption of key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to its specific structural features and functional groups. Similar compounds include:
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: Known for its anticancer properties.
N- [6- [ (7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine: Used in biological studies for its fluorescent properties.
N-Benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine:
These compounds share the benzoxadiazole core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
94102-47-3 |
|---|---|
Molekularformel |
C12H16N4O3 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
N-hexyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-4-5-8-13-9-6-7-10(16(17)18)12-11(9)14-19-15-12/h6-7,13H,2-5,8H2,1H3 |
InChI-Schlüssel |
WJJMTVWQENMRHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















